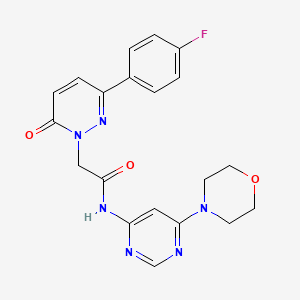

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Description

This compound features a pyridazinone core substituted with a 4-fluorophenyl group at the 3-position and an acetamide linker connected to a 6-morpholinopyrimidin-4-yl moiety. The pyridazinone scaffold is known for its role in medicinal chemistry, particularly in enzyme inhibition, while the 4-fluorophenyl group enhances electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O3/c21-15-3-1-14(2-4-15)16-5-6-20(29)27(25-16)12-19(28)24-17-11-18(23-13-22-17)26-7-9-30-10-8-26/h1-6,11,13H,7-10,12H2,(H,22,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEVBRUKUHQWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 380.4 g/mol. The structure features a pyridazinone core, a fluorophenyl group, and a morpholinopyrimidine moiety, which contribute to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). Such inhibition can lead to neuroprotective effects and modulation of neurotransmitter levels .

- Antioxidant Activity : The compound may exhibit antioxidant properties, which help in mitigating oxidative stress in cells. This is particularly relevant in neuroprotection against conditions like gamma radiation-induced damage .

- Induction of Apoptosis : Preliminary studies indicate that derivatives of similar structures can induce apoptosis in cancer cells, suggesting potential anti-cancer applications .

Biological Activity Data

Case Studies

- Neuroprotective Effects : A study involving similar compounds demonstrated that they could significantly enhance the levels of antioxidants like glutathione in irradiated mice, indicating potential for neuroprotective therapies against oxidative stress .

- Cancer Research : Research on related pyridazinone derivatives revealed their ability to induce apoptosis in K562 leukemia cells through increased reactive oxygen species (ROS) generation and activation of caspases, marking them as promising candidates for cancer treatment .

- Inflammation Modulation : In vitro assays showed that certain derivatives could inhibit the release of pro-inflammatory cytokines such as IL-6, suggesting their utility in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound, highlighting its efficacy against various cancer cell lines:

- Study on Cytotoxicity : A study published in ACS Omega demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% .

- Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. The presence of the pyridazine and morpholine moieties is thought to enhance its interaction with biological targets .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed critical insights into how modifications can influence its biological activity:

- Substituent Variations : Alterations in the substituents on the pyridazine ring have been shown to significantly impact anticancer efficacy. For instance, introducing electron-withdrawing groups can enhance potency against specific cancer types .

Other Biological Activities

In addition to anticancer properties, the compound has been investigated for other potential biological activities:

- Antifungal Properties : Some derivatives have demonstrated promising antifungal activity against pathogens such as Botrytis cinerea and Colletotrichum gloeosporioides, suggesting a broader spectrum of pharmacological applications .

- Insecticidal Activity : Recent studies indicate that certain derivatives exhibit moderate insecticidal properties, which could be beneficial in agricultural applications .

Case Study 1: Antitumor Activity Evaluation

A comprehensive evaluation of the compound's antitumor activity was conducted, revealing that modifications to its structure could lead to enhanced cytotoxicity against various cancer cell lines. The study emphasized the importance of functional group positioning in maximizing therapeutic effects .

Case Study 2: Comprehensive SAR Analysis

Another research effort focused on systematically varying functional groups attached to the core structure. This analysis provided insights into key features that enhance anticancer efficacy and laid the groundwork for future drug design efforts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related molecules from the evidence, focusing on key substituents, synthesis yields, and inferred properties:

Key Observations:

Pyridazinone Core Modifications: The target compound’s 4-fluorophenyl group (vs. dichloro in ) reduces steric bulk and enhances metabolic stability compared to chlorinated analogs . Morpholinopyrimidine substituent (target) vs. pyridinyl () or piperazine (): Morpholinopyrimidine’s oxygen atom likely improves aqueous solubility, while pyrimidine’s aromaticity facilitates π-π stacking in target binding .

Synthetic Accessibility: Yields for pyridazinone hybrids vary widely (42–79%), with lower yields in piperazine-linked analogs () possibly due to steric hindrance during amide coupling .

Fluorine’s electronegativity in the target and 6g () may enhance binding affinity to hydrophobic pockets, while chlorine in and increases lipophilicity .

Research Findings and Implications

- Structural Activity Relationships (SAR): The morpholinopyrimidine group in the target compound is a strategic replacement for pyridinyl or piperazine, balancing solubility and target engagement. This aligns with trends in kinase inhibitor design, where morpholine and pyrimidine are common .

- Metabolic Stability : The 4-fluorophenyl group likely reduces oxidative metabolism compared to chlorinated analogs, as seen in and .

- Synthetic Challenges : Lower yields in piperazine-linked hybrids () highlight the need for optimized coupling reagents or protecting groups when introducing bulky amines.

Q & A

Q. What are the common synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the morpholinopyrimidine moiety.

- Amide coupling between the pyridazinone core and the morpholinopyrimidine-4-amine intermediate using reagents like EDCI/HOBt .

- Fluorophenyl group incorporation via Suzuki-Miyaura coupling or Friedel-Crafts acylation, requiring Pd catalysts or Lewis acids (e.g., AlCl₃) . Key conditions:

- Solvents: Ethanol, DMF, or dichloromethane.

- Temperature: 60–100°C for coupling steps; room temperature for fluorophenyl group installation.

- Purification: Column chromatography (silica gel) and recrystallization .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry of the fluorophenyl and morpholinopyrimidine groups .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- FT-IR to verify amide C=O stretching (~1650 cm⁻¹) and pyridazinone N-H bonds (~3200 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Test against kinases (e.g., CDK2, EGFR) or HDACs using fluorogenic substrates .

- Antiproliferative activity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Solubility and stability : Use PBS (pH 7.4) and simulated gastric fluid to assess pharmacokinetic liabilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 2–50 μM in kinase assays) may arise from:

- Assay variability : Differences in ATP concentrations (10–100 μM) or incubation times .

- Cell line specificity : Genetic variations in target expression (e.g., HDAC6 vs. HDAC1) . Mitigation strategies:

- Standardize protocols (e.g., CLIA guidelines).

- Use isogenic cell lines to isolate target effects .

Q. What methodologies optimize the compound’s selectivity for HDAC6 over other isoforms?

- Structure-activity relationship (SAR) studies : Modify the morpholinopyrimidine group to sterically block HDAC1/2 active sites .

- Molecular docking : Use AutoDock Vina to simulate binding to HDAC6’s tubular domain (PDB: 5EF7). Key interactions:

- Fluorophenyl group with Phe₆₄₃ and Leu₇₄₉.

- Morpholinopyrimidine with Zn²⁺ in the catalytic pocket .

- Kinetic assays : Measure kcat/KM ratios to quantify isoform preference .

Q. How can computational methods improve reaction yield during scale-up synthesis?

- Reaction pathway modeling : Use Gaussian 16 to identify transition states and optimize solvent polarity (e.g., switch from DMF to THF for lower energy barriers) .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki couplings .

- Process analytical technology (PAT) : Implement inline FT-IR to monitor intermediate formation in real time .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?

- Surface plasmon resonance (SPR) : Measure binding kinetics to recombinant HDAC6 (KD < 1 μM suggests high affinity) .

- RNA-seq/proteomics : Compare treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, ER stress) .

- CETSA : Thermal shift assays to confirm target engagement in cell lysates .

Key Research Gaps

- Metabolite identification : LC-MS/MS studies are needed to characterize Phase I/II metabolites.

- In vivo efficacy : Lack of xenograft data limits translational potential.

- Off-target effects : Chemoproteomics (e.g., affinity pulldown) required to map unintended interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.